2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the formation of the pyrazole ring followed by functionalization. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine . This forms the pyrazole ring, which is then further functionalized to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism by which 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
1-cyanoacetyl-3,5-dimethylpyrazole: Known for its cyanoacetylating properties.
Uniqueness
2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H14F2N4O |
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Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C12H14F2N4O/c1-7-4-9(3)18(15-7)11(19)6-17-8(2)5-10(16-17)12(13)14/h4-5,12H,6H2,1-3H3 |
InChI Key |
KFUYUCLZARMBID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)CN2C(=CC(=N2)C(F)F)C)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C(=CC(=N2)C(F)F)C)C |
Origin of Product |
United States |
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